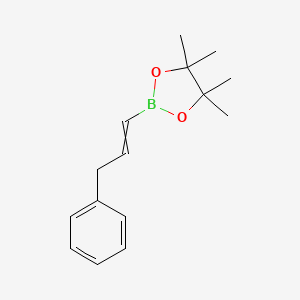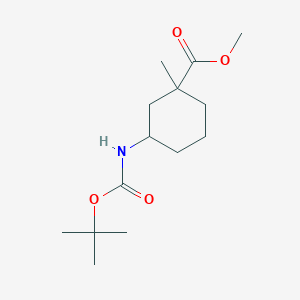![molecular formula C38H26Cl2N8Ru B12504748 2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride: is a coordination complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique photophysical and electrochemical properties, making it a valuable component in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride typically involves the coordination of ruthenium with bipyridyl and dipyridophenazine ligands. The process generally includes the following steps:
Ligand Preparation: Bipyridyl and dipyridophenazine ligands are synthesized through various organic reactions, such as Suzuki coupling and Stille coupling.
Complex Formation: Ruthenium trichloride is reacted with the prepared ligands in a suitable solvent, often under reflux conditions, to form the desired coordination complex.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions, where the ruthenium center can be oxidized or reduced, altering its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetonitrile, ethanol, water.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its redox properties.
Photochemistry: Its photophysical properties make it suitable for use in light-harvesting applications and photochemical reactions.
Biology and Medicine:
DNA Interactions: The compound can intercalate with DNA, making it a potential candidate for use in biological studies and as a therapeutic agent.
Bioimaging: Its luminescent properties are exploited in bioimaging applications to visualize biological processes.
Industry:
作用機序
The mechanism by which ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride exerts its effects involves the interaction of its ligands with target molecules. The bipyridyl and dipyridophenazine ligands can intercalate with DNA, disrupting its structure and function. Additionally, the redox properties of the ruthenium center allow it to participate in electron transfer reactions, influencing various biochemical pathways .
類似化合物との比較
- Ruthenium(II) tris(bipyridyl) dichloride
- Ruthenium(II) bis(phenanthroline) dipyridophenazine dichloride
Comparison:
- Photophysical Properties: ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride exhibits unique photophysical properties compared to its analogs, making it more suitable for specific applications in photochemistry and bioimaging .
- DNA Interactions: The presence of dipyridophenazine enhances its ability to intercalate with DNA, providing a distinct advantage in biological studies .
特性
分子式 |
C38H26Cl2N8Ru |
|---|---|
分子量 |
766.6 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H10N4.2C10H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
CKTOYPUQYYMZGD-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid](/img/structure/B12504674.png)

![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)

![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)

![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)
![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)


![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)

